

Application Notes and Protocols: Staining UMUC3 Cells with IR-820

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Compound of Interest

Compound Name: IR-820

Cat. No.: B15555252

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the culture and staining of the human bladder transitional cell carcinoma cell line, UM-UC-3, with the near-infrared (NIR) fluorescent dye, **IR-820**. **IR-820** is a cyanine dye with applications in NIR-II fluorescence imaging and photothermal therapy.^[1] Its fluorescence is notably enhanced in a serum environment, making it suitable for in vivo and in vitro imaging applications.^[1] These guidelines are intended to assist researchers in achieving consistent and reproducible results for imaging and analysis of UMUC3 cells stained with **IR-820**.

Data Presentation

Table 1: Properties of IR-820 Dye

Property	Value	Notes
Chemical Class	Cyanine Dye	A typical NIR-I fluorescent organic small-molecule dye.[1]
Excitation Wavelength (Max)	~710-793 nm	Peak absorption is around 710 nm, but red-shifts in serum.[1][2]
Emission Wavelength (Max)	~820-858 nm	Emission peak is ~829 nm in water and red-shifts to ~858 nm in serum.[1]
Emission Spectrum Range	700 nm - 1300 nm	Exhibits a broad emission spectrum, with considerable intensity in the NIR-II region (900-1700 nm).[1]
Quantum Yield (QY)	~2.521% (in serum)	The quantum yield is approximately seven times higher in serum than in water (0.313%).[1]
Applications	NIR-II Fluorescence Imaging, Photothermal Therapy, Blood Pool Contrast Agent.[1][3]	Can be used to effectively stain UMUC3 cells for in vitro imaging.[1]

Table 2: UM-UC-3 Cell Line Culture Conditions

Parameter	Recommendation	Source
Cell Line Name	UM-UC-3 (also UMUC3)	University of Michigan-Urothelial Carcinoma-3.[4]
Organism	Human	Derived from a male patient with bladder transitional cell carcinoma.[4][5]
Tissue	Bladder	A hypotriploid human urothelial carcinoma cell line.[4]
Growth Properties	Adherent, polygonal	[4][5]
Growth Medium	EMEM with supplements	Eagle's Minimal Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 2mM L-Glutamine + 0.1mM Non-Essential Amino Acids (NEAA) + 1.5g/L sodium bicarbonate + 1.0mM sodium pyruvate.
Culture Conditions	37°C, 5% CO ₂	Humidified atmosphere.[4][6]
Subculture Routine	Split at 70-80% confluency	Use 0.05% or 0.25% Trypsin/EDTA solution. Split ratio of 1:4 to 1:10.[4]
Seeding Density	3-5 x 10,000 cells/cm ²	[4]

Experimental Protocols

Protocol 1: Culturing UM-UC-3 Cells

This protocol outlines the standard procedure for thawing and maintaining UM-UC-3 cells.

Materials:

- UM-UC-3 cells (cryopreserved vial)
- Complete growth medium (EMEM with supplements, see Table 2)

- Fetal Bovine Serum (FBS)
- Trypsin-EDTA solution (0.05% or 0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- 75 cm² tissue culture flasks
- Centrifuge
- 37°C Water Bath
- Biological Safety Cabinet
- Incubator (37°C, 5% CO₂)

Procedure:

- Thawing Cells:
 - Rapidly thaw the cryovial of UM-UC-3 cells in a 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).^[5]
 - Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.
- Initial Plating:
 - Transfer the thawed cell suspension into a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge the cell suspension at approximately 125 xg for 5-10 minutes to pellet the cells and remove the cryoprotective agent.
 - Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
 - Transfer the cell suspension to a 75 cm² tissue culture flask.

- Incubate at 37°C in a 5% CO₂ humidified incubator.
- Cell Maintenance:
 - Change the medium every 2-3 days.
 - When cells reach 70-80% confluency, they are ready for subculture.
- Subculturing:
 - Aspirate the culture medium from the flask.
 - Briefly rinse the cell layer with sterile PBS to remove any residual serum.
 - Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
 - Add 6-8 mL of complete growth medium to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer the desired volume of cell suspension to new flasks containing pre-warmed complete growth medium at a seeding density of 3-5 x 10,000 cells/cm².[\[4\]](#)
 - Return the new flasks to the incubator.

Protocol 2: Staining UM-UC-3 Cells with IR-820

This protocol describes the procedure for staining adherent UM-UC-3 cells with **IR-820** for NIR-II fluorescence microscopy.

Materials:

- Cultured UM-UC-3 cells (at ~70% confluency in 35 mm culture dishes)
- **IR-820** dye
- DMEM (or EMEM) complete medium

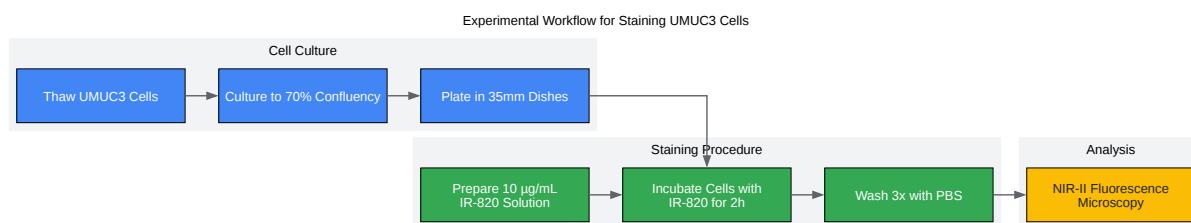
- Phosphate-Buffered Saline (PBS)
- Incubator (37°C, 5% CO₂)
- NIR-II Fluorescence Microscope

Procedure:

- Prepare Staining Solution:
 - Prepare a working solution of **IR-820** at a concentration of 10 µg/mL in complete cell culture medium (e.g., DMEM or EMEM).
- Cell Staining:
 - Culture UMUC3 cells in 35 mm dishes until they reach approximately 70% confluence.[\[1\]](#)
 - Prepare a control dish containing UMUC3 cells with 1 mL of complete medium without **IR-820**.
 - For the experimental dish, aspirate the existing culture medium.
 - Add 1 mL of the 10 µg/mL **IR-820** staining solution to the cells.[\[1\]](#)
- Incubation:
 - Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Washing:
 - After incubation, aspirate the **IR-820** staining solution.
 - Wash the cells three times with sterile 1x PBS to remove any unbound dye.[\[1\]](#)
- Imaging:
 - Add fresh PBS or complete medium to the dish to keep the cells hydrated.
 - Image the cells using a wide-field NIR-II fluorescence microscope.

Visualizations

Experimental Workflow Diagram

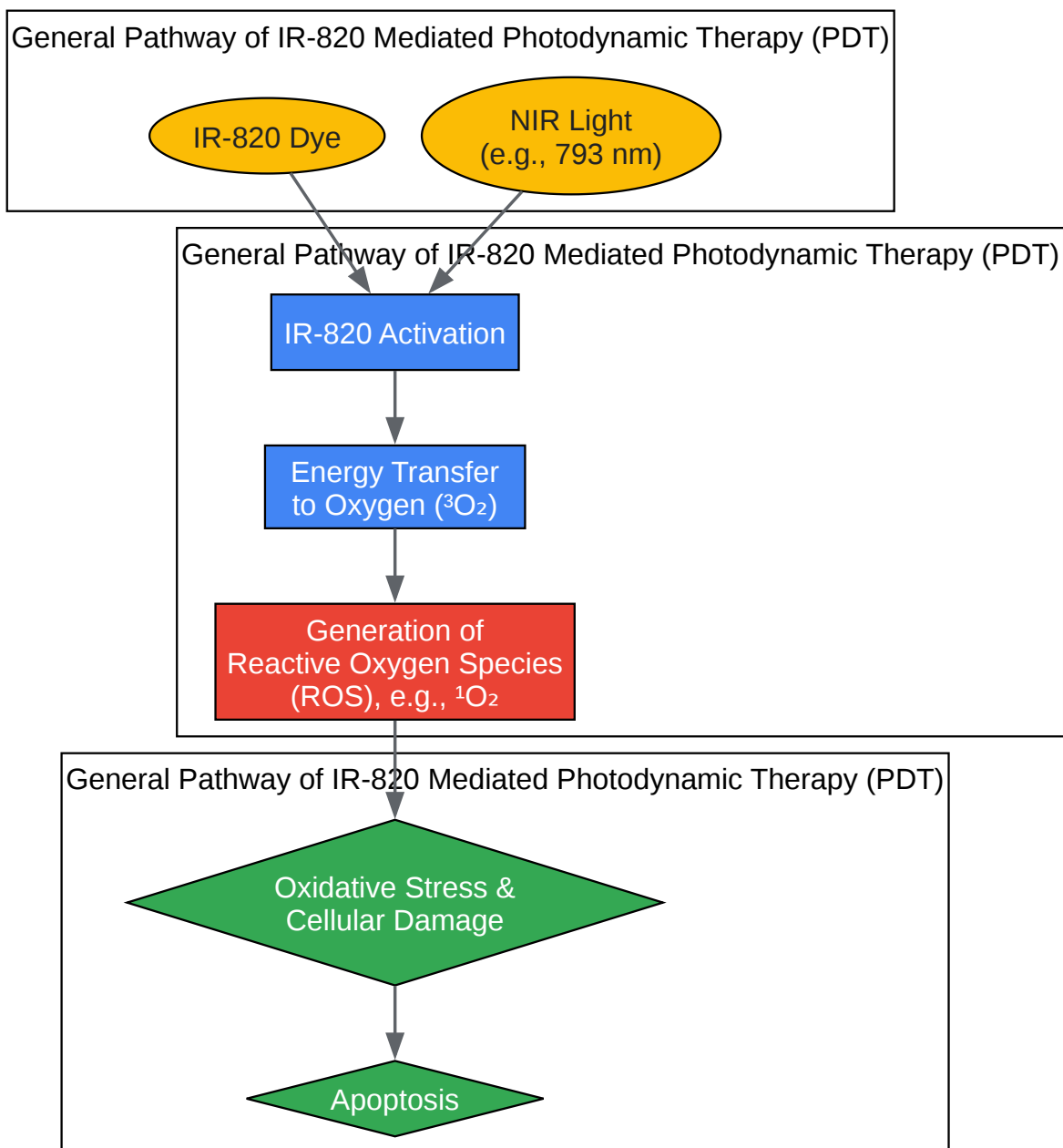


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Caption: Workflow from UMUC3 cell culture to **IR-820** staining and imaging.

Signaling Pathway Diagram

General Pathway of IR-820 Mediated Photodynamic Therapy (PDT)



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Caption: PDT mechanism where **IR-820** generates ROS, leading to apoptosis.

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